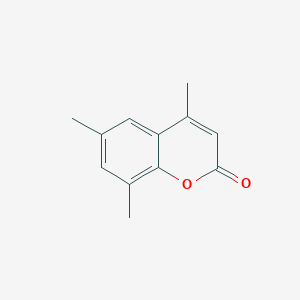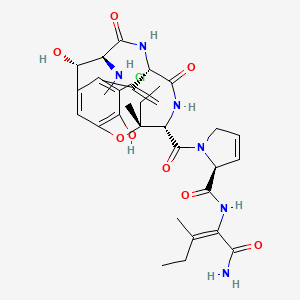![molecular formula C17H15ClFN3O3S B14131108 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride is a complex organic compound that belongs to the class of dibenzoxazepines. This compound is characterized by its unique structure, which includes a chlorinated dibenzoxazepine core and a piperazine sulfonyl fluoride moiety. It is of significant interest in various fields of scientific research due to its potential pharmacological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride typically involves multiple steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yield .
Another approach involves the use of copper catalysis for the C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles . This method is advantageous due to the availability of aryl chlorides and the efficiency of the copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.
Aplicaciones Científicas De Investigación
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride involves its interaction with specific molecular targets and pathways. It is known to inhibit the uptake of neurotransmitters such as noradrenaline and serotonin into hypothalamus vesicles . Additionally, it exhibits antagonistic actions on serotonin (5-HT2) and histamine (H1) receptors, which may contribute to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorodibenz[b,f][1,4]oxazepin-11-one: A related compound with similar structural features but lacking the piperazine sulfonyl fluoride moiety.
2-Chlorodibenzo[b,f][1,4]thiazepin-11-yl-piperazine: Another similar compound with a thiazepine ring instead of the oxazepine ring.
11H-Dibenz[b,e]azepin-6-yl-piperazine: A structurally related compound with an azepine ring.
Uniqueness
4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride is unique due to its combination of a chlorinated dibenzoxazepine core and a piperazine sulfonyl fluoride moiety. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H15ClFN3O3S |
|---|---|
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazine-1-sulfonyl fluoride |
InChI |
InChI=1S/C17H15ClFN3O3S/c18-12-5-6-15-13(11-12)17(20-14-3-1-2-4-16(14)25-15)21-7-9-22(10-8-21)26(19,23)24/h1-6,11H,7-10H2 |
Clave InChI |
OELOAJTXAUCHLH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


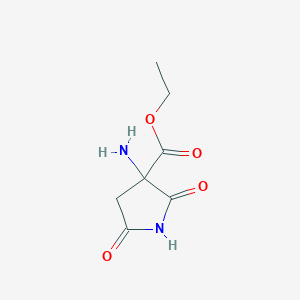
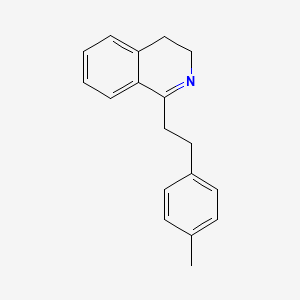
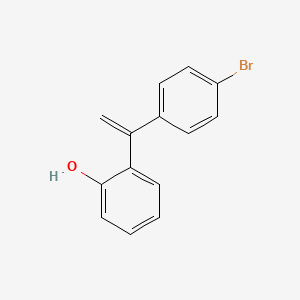
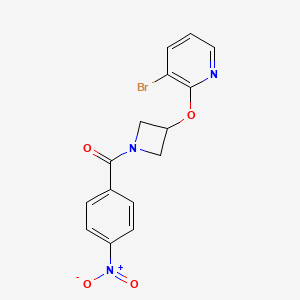
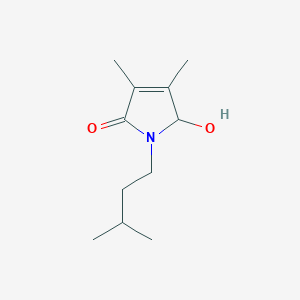

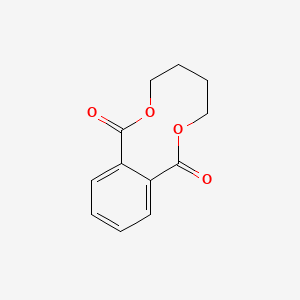

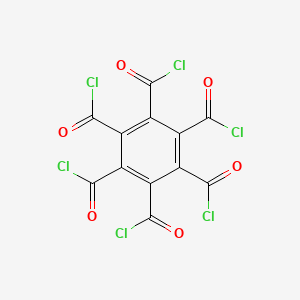
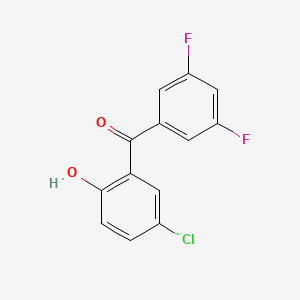
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)
